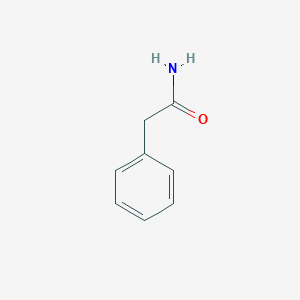
2-Phenylacetamide
Cat. No. B093265
Key on ui cas rn:
103-81-1
M. Wt: 135.16 g/mol
InChI Key: LSBDFXRDZJMBSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05428004
Procedure details


A mixture of 0.1 g (0.13 mmol) of (E)-5-t2-[4-(2-chlorophenyl)-9-methyl-6H-thieno-[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-2-yl]ethyl]-2-[2-[3-[2-(4-cyclobutyl-2-thiazolyl)ethenyl]phenylamino]-2-oxoethyl]-benzoic acid monohydrate, 0.03 g (0.16 mmol) of N-ethyl-N'-(3-dimethylaminopropyl)-carbodiimide hydrochloride, 0.02 mL (4 mmol) of allylamine and 15 mL of dry CH2Cl2 was stirred at room temperature under nitrogen for 18 hours and concentrated to dryness. The residue was purified by thick layer chromatography using ethyl acetate/CH3OH (5:1) as the eluent. The product was isolated and partitioned between CH2Cl2 and dilute NH4OH. The organic phases were concentrated and the residue triturated with hot ethyl acetate and filtered. The filtrates were concentrated and the solid triturated with diethyl ether and filtered to give 60 mg (57%) of (E)-4-[2 -[4-(2-Chlorophenyl)-9-methyl-6H-thieno-[3,2-f][1,2,4]triazolo[4,3-a][1,4 ]-diazepin-2-yl]ethyl]-N-[3-[2-(4-cyclobutyl-2-thiazolyl)ethenyl]-phenyl]-2-[2-propenylamino)carbonyl]benzeneacetamide as a tan powder: mp 127-132° C.
Name
2-[2-[3-[2-(4-cyclobutyl-2-thiazolyl)ethenyl]phenylamino]-2-oxoethyl]-benzoic acid monohydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Quantity
0.03 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
O.C1(C2N=C(C=CC3C=C([NH:19][C:20](=[O:31])[CH2:21][C:22]4[CH:30]=[CH:29][CH:28]=[CH:27][C:23]=4C(O)=O)C=CC=3)SC=2)CCC1.Cl.C(N=C=NCCCN(C)C)C.C(N)C=C>C(Cl)Cl>[C:22]1([CH2:21][C:20]([NH2:19])=[O:31])[CH:30]=[CH:29][CH:28]=[CH:27][CH:23]=1 |f:0.1,2.3|
|
Inputs


Step One
|
Name
|
2-[2-[3-[2-(4-cyclobutyl-2-thiazolyl)ethenyl]phenylamino]-2-oxoethyl]-benzoic acid monohydrate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O.C1(CCC1)C=1N=C(SC1)C=CC=1C=C(C=CC1)NC(CC1=C(C(=O)O)C=CC=C1)=O
|
|
Name
|
|
|
Quantity
|
0.03 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(C)N=C=NCCCN(C)C
|
|
Name
|
|
|
Quantity
|
0.02 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)N
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at room temperature under nitrogen for 18 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by thick layer chromatography
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was isolated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
partitioned between CH2Cl2 and dilute NH4OH
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The organic phases were concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue triturated with hot ethyl acetate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrates were concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solid triturated with diethyl ether
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

